(3-Bromofuran-2-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-bromofuran-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO2/c6-4-1-2-8-5(4)3-7/h1-2,7H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCRGQZQBKQKOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1Br)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10598822 | |
| Record name | (3-Bromofuran-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64817-17-0 | |
| Record name | (3-Bromofuran-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10598822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualization Within Furan Chemical Research
Significance of Furan (B31954) Ring Systems in Organic Synthesis
Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone of modern organic synthesis. numberanalytics.comacs.org Its electron-rich nature makes it highly reactive and susceptible to a variety of chemical transformations, including electrophilic substitution, cycloaddition, and metal-catalyzed coupling reactions. numberanalytics.comnumberanalytics.com This versatility allows chemists to utilize furan as a precursor for a wide array of more complex molecules, including natural products, pharmaceuticals, and advanced materials. numberanalytics.comacs.org The furan ring can be strategically manipulated, undergoing ring-opening and cyclization reactions to form diverse carbocyclic and heterocyclic systems. acs.org This adaptability has cemented the furan scaffold as a privileged structure in the development of new synthetic methodologies and the construction of biologically active compounds. ijabbr.comresearchgate.net
Overview of Brominated Furan Scaffolds in Chemical Research
The introduction of a bromine atom onto the furan ring significantly modifies its chemical reactivity and provides a handle for further functionalization. Brominated furans are key intermediates in a multitude of synthetic pathways. numberanalytics.com The bromine atom can be readily displaced or involved in various coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net This has led to the synthesis of a diverse range of substituted furans with potential applications in medicinal chemistry and materials science. researchgate.netacs.org For instance, brominated furanones, which are related structures, have been investigated for their potential as antimicrobial agents. researchgate.netresearchgate.net The strategic placement of bromine on the furan nucleus allows for regioselective transformations, making these scaffolds highly valuable in targeted synthesis.
Research Trajectory and Importance of (3-Bromofuran-2-yl)methanol
This compound, with its specific substitution pattern of a bromine atom at the 3-position and a hydroxymethyl group at the 2-position, represents a particularly useful bifunctional building block. This arrangement allows for a wide range of selective chemical modifications. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification or etherification reactions. Simultaneously, the bromine atom serves as a reactive site for cross-coupling reactions or lithiation, paving the way for the introduction of various substituents at the 3-position.
The importance of this compound lies in its ability to serve as a starting material for the synthesis of more complex and highly substituted furan derivatives. These derivatives are of interest in pharmaceutical research and the development of novel organic materials. acs.org For example, it has been used in the synthesis of precursors for biologically active molecules. bldpharm.com The compound's unique structure and reactivity continue to make it a valuable tool for organic chemists exploring new synthetic frontiers.
Chemical and Physical Properties of this compound
The utility of this compound in synthetic chemistry is underpinned by its distinct chemical and physical properties. A comprehensive understanding of these characteristics is essential for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 64817-17-0 | fluorochem.co.uklookchem.combldpharm.com |
| Molecular Formula | C5H5BrO2 | fluorochem.co.ukbldpharm.com |
| Molecular Weight | 177.00 g/mol | fluorochem.co.ukbldpharm.com |
| Boiling Point | 225.3±25.0 °C (Predicted) | chemicalbook.com |
| Purity | ≥95% | fluorochem.co.ukaobchem.com |
| Storage Temperature | 2-8°C, Sealed in dry conditions | bldpharm.com |
Synthesis and Reactivity
The synthesis of this compound is not extensively detailed in readily available literature, suggesting it is often prepared as an intermediate in multi-step synthetic sequences. However, its reactivity is characteristic of a substituted furan. The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde, 3-bromo-2-furaldehyde, or further to 3-bromofuran-2-carboxylic acid. These transformations open up pathways to a variety of other functional groups.
The bromine atom at the 3-position is amenable to a range of cross-coupling reactions. For instance, it can participate in Suzuki couplings with boronic acids, Heck couplings with alkenes, and Sonogashira couplings with terminal alkynes, allowing for the construction of more elaborate molecular frameworks. Furthermore, the bromine can be exchanged with a metal, such as lithium, through halogen-metal exchange, creating a nucleophilic furan species that can react with various electrophiles.
Applications in Research
This compound serves as a versatile starting material in the synthesis of a variety of more complex molecules. Its bifunctional nature allows for sequential or orthogonal functionalization, making it a valuable tool in the synthesis of substituted furans and their derivatives. Research has shown its utility in creating precursors for compounds with potential biological activity. For example, it has been used as a reactant in the synthesis of compounds that are then investigated for their therapeutic potential. bldpharm.com The ability to introduce diverse substituents at the 3-position while retaining or modifying the hydroxymethyl group at the 2-position makes this compound a key intermediate in the exploration of new chemical space.
Synthetic Methodologies for 3 Bromofuran 2 Yl Methanol and Its Analogs
Strategies for Regioselective Bromination of Furan-2-methanol Precursors
The regioselective bromination of furan-2-methanol precursors is a critical step in the synthesis of (3-bromofuran-2-yl)methanol. The furan (B31954) ring is susceptible to electrophilic substitution, and controlling the position of bromination is paramount. The 3-position is generally less reactive than the 5-position, making direct bromination at the desired site challenging without careful control of reaction conditions and the use of specific reagents.
A common and effective method for the bromination of activated aromatic compounds, including furans, is the use of N-bromosuccinimide (NBS). organic-chemistry.orgnih.gov The reaction conditions, such as the solvent and temperature, can significantly influence the regioselectivity. For instance, the bromination of furan derivatives with NBS in solvents like acetonitrile (B52724) can proceed with high regioselectivity. nih.gov Theoretical studies involving ab initio calculations have been employed to analyze the positional selectivity in electrophilic aromatic bromination, providing a deeper understanding of the factors governing the reaction outcome. nih.gov
In the context of furan-2-methanol derivatives, the Achmatowicz reaction offers a pathway that involves the bromination of a furfuryl alcohol. nih.gov This reaction, typically employing methanolic bromine or NBS, proceeds through a bromonium ion intermediate. Subsequent opening of the cyclic intermediate by methanol (B129727) leads to the formation of stable acetals, which can then be hydrolyzed to a dicarbonyl alcohol that cyclizes to a hydroxypyranone. nih.gov While the primary outcome of the Achmatowicz reaction is a ring expansion, the initial bromination step highlights a method for the functionalization of the furan ring in furfuryl alcohol systems.
For the direct synthesis of 3-bromofurans, which can then be functionalized at the 2-position, methods starting from 2,3-dibromofuran (B1599518) have been developed. Treatment of 2,3-dibromofuran with methyl lithium allows for the selective removal of the bromine at the 2-position, yielding 3-bromofuran (B129083). snnu.edu.cn This precursor is then amenable to functionalization to introduce the hydroxymethyl group.
Interactive Table 1 provides a summary of selected methods for the regioselective bromination of furan precursors.
| Precursor | Reagent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Furan-2-carboxylic acid | Br2 | CCl4 | 45-50 °C, 24 h | 5-Bromofuran-2-carboxylic acid | Good | mdpi.com |
| Anisole (model for activated ring) | NBS | Acetonitrile | Room Temperature | 1-Bromo-4-methoxybenzene | 96% | nih.gov |
| 2,3-Dibromofuran | CH3Li | Ether | -70 °C | 3-Bromofuran | 76% | snnu.edu.cn |
| Furfuryl alcohol derivatives | NBS or Br2/MeOH | Methanol | - | Intermediate for Achmatowicz reaction | - | nih.gov |
Approaches for Introducing the Hydroxymethyl Moiety onto Brominated Furan Skeletons
Once the 3-bromo-substituted furan skeleton is obtained, the next crucial step is the introduction of a hydroxymethyl group at the 2-position. Several classical and modern synthetic methods can be employed for this transformation.
A widely used and effective method is the Grignard reaction. acs.orgacs.orgresearchgate.netlibretexts.orgmasterorganicchemistry.comlibretexts.orgbyjus.com This involves the formation of a Grignard reagent from 3-bromofuran by reacting it with magnesium metal. The resulting 3-furylmagnesium bromide can then be treated with formaldehyde (B43269) (H₂C=O), a one-carbon electrophile, to yield this compound after acidic workup. acs.orgresearchgate.netlibretexts.org The success of this reaction is contingent on the careful control of anhydrous conditions, as Grignard reagents are highly reactive towards water.
Another powerful technique for introducing a hydroxymethyl group is through a directed ortho-metalation (DoM) reaction. researchgate.netbeilstein-journals.orgmdpi.comacs.orgacs.org This strategy involves the use of a directing group on the furan ring to guide lithiation to the adjacent position. For instance, a protected hydroxymethyl group at the 2-position could direct bromination to the 3-position. Conversely, starting with 3-bromofuran, direct lithiation at the 2-position can be achieved using a strong base like lithium diisopropylamide (LDA), followed by quenching with an appropriate electrophile. chemicalbook.com Specifically, the reaction of 3-bromofuran with LDA at low temperatures, followed by the addition of dimethylformamide (DMF), yields 3-bromo-2-formylfuran. chemicalbook.com This aldehyde can then be readily reduced to the target alcohol, this compound, using a standard reducing agent like sodium borohydride (B1222165) (NaBH₄).
Modern cross-coupling reactions also offer a route to introduce the hydroxymethyl group. Palladium-catalyzed hydroxymethylation of aryl halides has been developed as a direct method. researchgate.net This can involve the use of reagents like potassium acetoxymethyltrifluoroborate in a Suzuki-Miyaura coupling, which, after hydrolysis, provides the benzylic alcohol. researchgate.net While this has been demonstrated for a range of aryl and heteroaryl halides, its specific application to 3-bromofuran for the synthesis of this compound is a viable strategy.
Interactive Table 2 summarizes key methods for the introduction of the hydroxymethyl group onto a brominated furan ring.
| Starting Material | Reagents | Intermediate | Final Product | Yield | Reference |
|---|---|---|---|---|---|
| 3-Bromofuran | 1. Mg, THF; 2. HCHO; 3. H3O+ | 3-Furylmagnesium bromide | This compound | - | acs.orglibretexts.org |
| 3-Bromofuran | 1. LDA, THF, -78 °C; 2. DMF | 3-Bromo-2-formylfuran | (reduction needed) | 41% (aldehyde) | chemicalbook.com |
| Aryl Halide (general) | Potassium acetoxymethyltrifluoroborate, Pd(dba)2, RuPhos, Na2CO3 | - | Benzylic alcohol | up to 85% | researchgate.net |
| 3-Bromo-2-formylfuran | NaBH4 | - | This compound | - | General reduction |
Advanced Catalytic Methods in Bromofuran Synthesis
The development of advanced catalytic methods has revolutionized the synthesis of complex organic molecules, and functionalized furans are no exception. These methods often offer higher efficiency, selectivity, and functional group tolerance compared to traditional approaches.
Palladium-catalyzed cross-coupling reactions are particularly prominent in furan chemistry. snnu.edu.cn For instance, the C-H activation and subsequent arylation of 3-bromofuran can be achieved using palladium acetate (B1210297) as a catalyst. snnu.edu.cn While this specific example focuses on arylation, the principle of palladium-catalyzed C-H functionalization can be extended to the introduction of other groups, including hydroxymethyl precursors. researchgate.netorganic-chemistry.org Palladium on carbon (Pd/C) is a versatile heterogeneous catalyst often used for hydrogenation reactions, which could be employed for the reduction of a formyl group to a hydroxymethyl group under mild conditions. masterorganicchemistry.com
Copper-catalyzed reactions have also emerged as powerful tools for the synthesis of substituted furans. acs.orgresearchgate.netorganic-chemistry.orgresearchgate.netacs.org Copper(I) iodide has been used to catalyze the synthesis of furan aldehydes and ketones from alkynols. thieme-connect.comorganic-chemistry.org Copper-mediated annulation of alkyl ketones with various partners is another effective strategy for constructing the furan ring. acs.orgacs.org These methods could be adapted to produce precursors for this compound. For example, a copper-catalyzed reaction was used in the preparation of trans-4,5-diamino-cyclopent-2-enones starting from 3-bromofuran-2-carbaldehyde (B86034). acs.org
Gold catalysis has gained significant attention for its ability to activate alkynes and allenes, leading to the formation of furan rings through cyclization reactions. acs.orgorganic-chemistry.orgnih.govresearchgate.nethud.ac.uk Gold-catalyzed cycloisomerization of various unsaturated precursors can generate highly substituted furans. researchgate.nethud.ac.uk The combination of gold and copper catalysts has been shown to enable one-pot, three-step reaction cascades to produce di-, tri-, and tetrasubstituted furans. acs.org
Domino reactions, where multiple bond-forming events occur in a single pot, represent a highly efficient approach to complex molecule synthesis. thieme-connect.comorganic-chemistry.orgorganic-chemistry.orgthieme-connect.comfigshare.com Transition-metal-catalyzed domino reactions, often employing copper or silver, can lead to highly functionalized polysubstituted furans from simple, readily available starting materials. thieme-connect.comthieme-connect.com
Interactive Table 3 highlights some advanced catalytic methods relevant to the synthesis of functionalized furans.
| Catalyst System | Reaction Type | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Pd(OAc)2 | C-H Arylation | 3-Bromofuran, Aryl Bromides | Arylated 3-bromofurans | snnu.edu.cn |
| CuI | Domino Rearrangement/Oxidation | Alkynols, Diethyl but-2-ynedioate | Polysubstituted furan aldehydes/ketones | organic-chemistry.org |
| Au(I) complexes | Cyclization/Diels-Alder | Furan-ynes with propargyl carbonate | Polycyclic aromatic systems | nih.gov |
| Triazole-Au / Cu | One-pot cascade | Propargyl alcohol, Alkyne | Substituted furans | acs.org |
| Cu(II) | Intermolecular Annulation | Aryl ketones, Aromatic olefins | Multisubstituted furans | researchgate.net |
Multicomponent Reactions Incorporating Furan-Based Building Blocks
Multicomponent reactions (MCRs) are highly convergent and atom-economical processes where three or more reactants combine in a single synthetic operation to form a complex product that contains substantial portions of all the starting materials. chemicalbook.com The use of furan-based building blocks in MCRs provides a powerful strategy for the rapid generation of diverse and complex furan-containing molecules. chemicalbook.com
Organocatalysis has been successfully applied to multicomponent reactions for the synthesis of substituted furfuryl alcohols and amines. For example, tetrahydrothiophene (B86538) can catalyze the reaction of alkynylcarbonyl derivatives, leading to a sulfur ylide intermediate that can react with various nucleophiles to form highly substituted furans. thieme-connect.com This approach has been extended to a multicomponent domino synthesis.
The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that can incorporate furan-containing components. For instance, furfurylamine (B118560) can be used as the amine component in the Ugi reaction to synthesize prolyl pseudo-peptide catalysts. beilstein-journals.org These catalysts, bearing a polymerizable furan handle, can then be polymerized with furfuryl alcohol to create supported catalysts for heterogeneous catalysis. beilstein-journals.org
Other MCRs, such as the Hantzsch dihydropyridine (B1217469) synthesis, have been adapted to use furanic aldehydes derived from lignocellulosic biomass, like furfural (B47365) and 5-hydroxymethylfurfural. chemicalbook.com These reactions demonstrate the potential of renewable furan-based platforms in the synthesis of valuable heterocyclic compounds. While not directly yielding this compound, these MCRs showcase the versatility of furan derivatives in constructing complex molecular architectures, and the principles can be applied to appropriately substituted furan precursors.
Interactive Table 4 provides examples of multicomponent reactions involving furan-based building blocks.
| Reaction Name/Type | Furan Building Block | Other Components | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Organocatalytic Domino Synthesis | Alkynylcarbonyl derivatives | Nucleophiles | Tetrahydrothiophene | Substituted furfuryl alcohols/amines | thieme-connect.com |
| Ugi-4CR | Furfurylamine or Furfuryl isocyanide | Boc-L-proline, Acetone, Cyclohexyl isocyanide or (S)-α-methylbenzylamine | - | Prolyl pseudo-peptide catalysts | beilstein-journals.org |
| Hantzsch Dihydropyridine Synthesis | Furfural, 5-Hydroxymethylfurfural | Ethyl acetoacetate, Ammonium acetate | p-Sulfonic acid calix organic-chemistry.orgarene, Microwave | Dihydropyridines | chemicalbook.com |
| GBB and N-acylation reactions | Furfural | - | - | Imidazopyridine-fused isoquinolinones | beilstein-journals.org |
Spectroscopic and Analytical Characterization Methodologies
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic structure of (3-Bromofuran-2-yl)methanol. The UV-Vis spectrum of furan (B31954) and its derivatives is primarily characterized by intense absorption bands arising from π → π* electronic transitions within the aromatic ring. researchgate.netaip.org The position and intensity of these absorption maxima (λmax) are sensitive to the nature and position of substituents on the furan ring.
For the parent furan molecule, these transitions occur at lower wavelengths. However, the substitution of a hydrogen atom with chromophores or auxochromes, such as a bromine atom and a hydroxymethyl group in this compound, influences the electronic environment of the furan ring. The hydroxymethyl group (-CH2OH) on the 2-position generally has a minor effect on the frontier molecular orbitals of the furan ring. researchgate.netopen.ac.uk In contrast, the bromine atom at the 3-position, being an electron-withdrawing group with available lone pairs, can cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands. This is due to the extension of the conjugated system and the influence on the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The UV-Vis spectrum of this compound is expected to show characteristic absorption maxima corresponding to these π → π* transitions. In a study of furfuryl alcohol (2-furanmethanol), which lacks the bromo substituent, the UV absorption spectrum in solution showed a maximum absorption around 205 nm (6.04 eV). researchgate.net The presence of the bromine atom in this compound would likely shift this absorption to a slightly longer wavelength. The analysis of these spectral features provides insight into the electronic makeup of the molecule.
Table 1: Expected UV-Vis Spectroscopic Data for this compound
| Transition Type | Expected λmax Range (nm) | Solvent |
| π → π* | 210 - 230 | Ethanol or Methanol (B129727) |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for the analysis and purification of this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Gas Chromatography (GC) for Quantitative Analysis
Gas Chromatography (GC) is a powerful technique for the quantitative analysis of volatile and thermally stable compounds like this compound. The method's high resolution allows for the separation of the target compound from impurities and byproducts.
For the analysis of furan derivatives, a capillary column with a non-polar or medium-polarity stationary phase, such as a polydimethylsiloxane-based column (e.g., HP-5MS), is often employed. mdpi.com A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds like this compound, offering high sensitivity and a wide linear range. nih.govcore.ac.uk
Quantitative analysis is achieved by creating a calibration curve from standard solutions of known concentrations. nih.gov By comparing the peak area of the analyte in the sample to the calibration curve, its concentration can be accurately determined. The method can be validated for parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net
Table 2: Typical GC-FID Conditions for Furan Derivative Analysis
| Parameter | Condition |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) |
| Carrier Gas | Helium or Nitrogen |
| Oven Program | Initial temp. 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min |
| Injection Mode | Split |
Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purification
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used extensively for monitoring the progress of chemical reactions and for the preliminary assessment of product purity. rsc.orgacs.org In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. researchgate.net
A typical TLC setup involves a stationary phase, usually a thin layer of silica (B1680970) gel coated on a plate of glass or aluminum, and a mobile phase, which is a solvent or a mixture of solvents. orgsyn.orgacs.org For furan derivatives, a common mobile phase is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297). nih.gov The separated compounds are visualized under UV light (at 254 nm) or by staining with a suitable reagent, such as p-anisaldehyde, which reacts with the alcohol functional group. orgsyn.org
The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions and is used to identify the components of the reaction mixture. researchgate.net
Table 3: TLC System for Monitoring this compound Synthesis
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate (e.g., 7:3 v/v) |
| Visualization | UV lamp (254 nm) and/or p-anisaldehyde stain |
| Application | Monitoring reaction progress and identifying fractions from column chromatography |
Column Chromatography for Product Isolation
Column chromatography is the standard method for the purification of this compound on a preparative scale. nih.govpnas.org This technique operates on the same principles as TLC but is used to separate larger quantities of material. The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica gel. bioresources.comrsc.org
An appropriate eluent, often a mixture of hexanes and ethyl acetate, is passed through the column. mdpi.com The components of the mixture travel down the column at different rates based on their polarity and affinity for the stationary phase. Less polar compounds elute faster, while more polar compounds are retained longer. Fractions are collected sequentially, and those containing the pure product, as identified by TLC analysis, are combined. orgsyn.orgpnas.org The solvent is then removed, usually by rotary evaporation, to yield the purified this compound. The use of a gradient elution, where the polarity of the mobile phase is gradually increased, can improve the separation of compounds with similar polarities. bioresources.com
Table 4: Column Chromatography Parameters for Purifying this compound
| Parameter | Description |
| Stationary Phase | Silica gel (60-120 or 70-230 mesh) |
| Eluent System | Gradient of Ethyl Acetate in Hexanes (e.g., starting from 10% to 50% Ethyl Acetate) |
| Loading Method | Dry loading onto celite or direct loading of the crude oil |
| Fraction Analysis | Thin-Layer Chromatography (TLC) |
Reactivity Profiles and Mechanistic Investigations of 3 Bromofuran 2 Yl Methanol
Reactivity of the Furan (B31954) Ring System
The furan ring in (3-Bromofuran-2-yl)methanol is an electron-rich aromatic system, yet its reactivity is significantly modulated by the presence of the bromine atom and the hydroxymethyl group. These substituents influence the regioselectivity and feasibility of various reactions.
Electrophilic Aromatic Substitution (EAS) Pathways
Furan generally undergoes electrophilic aromatic substitution more readily than benzene (B151609) due to the electron-donating character of the oxygen atom. pearson.com In substituted furans, the position of electrophilic attack is directed by the existing substituents. For furan itself, bromination yields 2-bromofuran (B1272941). pearson.com
In the case of 3-substituted furans, the regioselectivity of EAS reactions can be challenging to predict, as both the C2 and C5 positions are potentially reactive. thieme-connect.com Research on 3-bromofuran (B129083) has shown that palladium-catalyzed direct arylation, a type of EAS, can occur selectively at the C2 position. thieme-connect.comresearchgate.net The hydroxymethyl group at the C3 position in a furan ring has been demonstrated to be a powerful directing group for regioselective direct arylation at the C2 position. thieme-connect.comresearchgate.net This directing effect is crucial in synthetic applications, allowing for the controlled introduction of aryl groups.
Nucleophilic Substitution Reactions at the Bromine Position
The bromine atom attached to the furan ring can be displaced by nucleophiles, although this is generally less facile than for alkyl halides. The carbon-bromine bond in aryl halides is stronger and less polarized. However, under specific conditions, particularly with the use of transition metal catalysts, nucleophilic substitution can be achieved.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful methods for forming carbon-carbon bonds by replacing a halogen with an organometallic reagent. researchgate.netrsc.org For instance, 2-bromofuran can be coupled with various arylboronic acids in the presence of a palladium catalyst to produce 2-arylfurans. researchgate.netbac-lac.gc.ca Similarly, this compound can potentially undergo such coupling reactions at the C3 position, providing a route to 3-arylated-2-(hydroxymethyl)furans. The success of these reactions often depends on the choice of catalyst, base, and solvent.
Ring-Opening and Rearrangement Processes
The furan ring, despite its aromatic character, can undergo ring-opening reactions under certain conditions, often catalyzed by acids or bases. cas.cz The presence of substituents can influence the propensity for and the pathway of these reactions. For instance, the reaction of certain furyl-substituted compounds with amines can lead to cyclopentene (B43876) derivatives through a series of ring-opening and recyclization steps. cas.cz
While specific studies on the ring-opening of this compound are not extensively documented in the provided results, the general reactivity of furans suggests that under harsh acidic or basic conditions, or in the presence of specific reagents, ring-opening could occur. For example, the Weitz-Scheffer epoxidation of thiophene-containing chalcones, followed by ring-opening of the resulting oxiranes, demonstrates a pathway that could be conceptually analogous for furan derivatives. researchgate.net
Acid-Catalyzed Transformations and Hydrolysis Mechanisms
In the presence of strong acids, the furan ring can be susceptible to protonation, which can lead to polymerization or other transformations. The low resonance energy of the furan ring makes it prone to recyclization reactions in acidic media. scispace.com For example, Brønsted acids can catalyze the recyclization of furan derivatives into indoles. scispace.com
The hydroxymethyl group can also participate in acid-catalyzed reactions. For instance, in the presence of an acid catalyst, alcohols can be activated to form carbocation intermediates, which can then undergo further reactions. rsc.org In the context of this compound, acid catalysis could potentially lead to the formation of a carbocation at the methylene (B1212753) carbon, which could then be trapped by nucleophiles or undergo rearrangement.
Transformations Involving the Hydroxyl Functional Group
The primary alcohol functionality in this compound is a key site for a variety of chemical transformations.
Esterification Reactions
One of the most fundamental reactions of the hydroxyl group is esterification. This reaction typically involves the treatment of the alcohol with a carboxylic acid or a carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of an acid catalyst. chemguide.co.ukmasterorganicchemistry.com
The Fischer esterification, which utilizes a carboxylic acid and an alcohol with an acid catalyst, is a common method. masterorganicchemistry.com The mechanism involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent elimination of water. masterorganicchemistry.comlibretexts.org Alternatively, more reactive acylating agents can be used. For example, the reaction of an alcohol with an acyl chloride is typically vigorous and proceeds at room temperature to yield an ester and hydrogen chloride. chemguide.co.uk Acid anhydrides react more slowly than acyl chlorides and often require heating. chemguide.co.uk
A recent development in ester synthesis involves a visible-light-induced self-propagating radical reaction of aldehydes and phenols, where BrCCl3 acts as an oxidant and a hydrogen atom transfer agent. acs.org While this specific method involves phenols, the underlying principles of radical-based C-O bond formation could potentially be adapted for alcohols like this compound.
Table 1: Reactivity Summary of this compound
| Functional Group | Reaction Type | Reagents/Conditions | Potential Products |
| Furan Ring | Electrophilic Aromatic Substitution | Aryl bromides, Pd(OAc)2, KOAc, DMA thieme-connect.comresearchgate.net | 2-Aryl-(3-bromofuran-2-yl)methanol |
| Nucleophilic Substitution | Arylboronic acids, Pd catalyst, base researchgate.net | 3-Aryl-2-(hydroxymethyl)furan | |
| Ring-Opening/Rearrangement | Strong acids/bases, specific amines cas.cz | Various heterocyclic or open-chain compounds | |
| Acid-Catalyzed Transformation | Strong acids (e.g., HCl, H2SO4) scispace.com | Polymeric materials, recyclized products | |
| Hydroxyl Group | Esterification | Carboxylic acid, acid catalyst chemguide.co.ukmasterorganicchemistry.com | Esters of this compound |
| Esterification | Acyl chloride chemguide.co.uk | Esters of this compound | |
| Esterification | Acid anhydride chemguide.co.uk | Esters of this compound |
Halogen-Metal Exchange Reactions and Organometallic Intermediates
The bromine atom at the C3 position of the furan ring is amenable to halogen-metal exchange, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. This reaction typically involves treating the brominated substrate with a strong organometallic base, most commonly an alkyllithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. tcnj.edu
Due to the presence of the acidic hydroxyl proton, the alcohol in this compound must first be protected. Silyl (B83357) ethers, such as a trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS) ether, are common protecting groups for this purpose. The protected derivative, for example, 2-((triisopropylsilyloxy)methyl)-3-bromofuran, can then undergo clean halogen-lithium exchange. researchgate.net The reaction is typically performed in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at -78 °C to generate the highly reactive (2-((triisopropylsilyloxy)methyl)furan-3-yl)lithium intermediate. researchgate.netuoc.gr This organolithium species can then be trapped with a wide variety of electrophiles, such as aldehydes, ketones, esters, or alkyl halides, to introduce new substituents at the C3 position. This methodology provides a regioselective route to 2,3-disubstituted furans, which are valuable synthetic targets. uoc.gr It is crucial to maintain low temperatures, as 3-lithiofurans are known to isomerize to the more thermodynamically stable 2-lithiofuran (B141411) at temperatures above -40 °C. uit.no
Table 3: Halogen-Metal Exchange on 3-Bromofuran Derivatives
| Substrate | Reagent | Solvent | Temperature | Intermediate | Reference |
|---|---|---|---|---|---|
| 3-Bromofuran | n-BuLi | THF | -78 °C | 3-Furyllithium | uoc.gr |
| 3-Bromofuran | Ethyllithium | Ether | -70 °C | 3-Furyllithium | thieme-connect.com |
| 2-(TIPS-oxy)-3-bromofuran | t-BuLi | THF | -78 °C | 2-(TIPS-oxy)-3-lithiofuran | researchgate.net |
| 3,4-Dibromofuran | n-BuLi | Ether | -70 °C | 3-Bromo-4-lithiofuran | wikipedia.org |
This table summarizes conditions for generating lithiated furans from bromofuran precursors, illustrating the general approach applicable to protected this compound.
Radical Reactions and Their Propagation
The carbon-bromine bond in this compound can participate in radical reactions. These reactions are typically initiated by the homolytic cleavage of the C-Br bond to generate a 3-furyl radical intermediate. This can be achieved using radical initiators like azobisisobutyronitrile (AIBN) in the presence of a radical mediator, such as a trialkyltin hydride (e.g., tributyltin hydride, Bu₃SnH) or tris(trimethylsilyl)silane (B43935) (TTMSS). mdpi.com
A classic example of such a process is radical dehalogenation. The mechanism proceeds via a chain reaction:
Initiation: The initiator (e.g., AIBN) decomposes upon heating to generate initial radicals. These abstract a hydrogen atom from the tin hydride to produce a tributyltin radical (Bu₃Sn•).
Propagation: The tributyltin radical abstracts the bromine atom from this compound, forming tributyltin bromide and the key (2-(hydroxymethyl)furan-3-yl) radical. This furyl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the debrominated product, (furan-2-yl)methanol, and regenerating the Bu₃Sn• radical to continue the chain. ucr.edu
Termination: The reaction ceases when two radical species combine.
This furyl radical intermediate can also be trapped intramolecularly or intermolecularly by appropriately positioned alkenes or other radical acceptors, leading to the formation of more complex cyclic or acyclic structures. For instance, triethylborane (B153662) (Et₃B) can be used to induce halogen atom transfer, facilitating the addition of the furyl radical across a double bond. mdpi.com
Derivatization Strategies and Synthetic Functionalization
Construction of Substituted (3-Bromofuran-2-yl)methanol Derivatives
The development of substituted this compound derivatives leverages the distinct reactivity of its two functional moieties. This allows for sequential or orthogonal chemical modifications to build diverse libraries of furan-based compounds.
The bromine atom at the 3-position of the furan (B31954) ring is well-suited for participation in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, significantly expanding the molecular diversity accessible from this starting material. Palladium-catalyzed reactions are particularly prominent in this context.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or boronic ester. libretexts.orgyonedalabs.com For this compound, the C-Br bond serves as the electrophilic partner. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. libretexts.org
The catalytic cycle generally involves three key steps:
Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond of the furan ring to form a Pd(II) complex. yonedalabs.com
Transmetalation : The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the bromide.
Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org
This reaction is highly versatile due to the commercial availability of a vast array of boronic acids and the tolerance of many functional groups under the typically mild reaction conditions. tcichemicals.com This allows for the introduction of various aryl, heteroaryl, vinyl, or alkyl groups at the 3-position of the furan ring.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Component | Example | Purpose |
|---|---|---|
| Aryl Halide | This compound | Electrophilic coupling partner |
| Organoboron Reagent | Phenylboronic acid, Pyridine-3-boronic acid | Nucleophilic coupling partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand | Catalyst for C-C bond formation |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activation of the boronic acid |
| Solvent | Dioxane/Water, Toluene/Water, DMF | Reaction medium |
Note: This table presents generalized conditions typical for Suzuki-Miyaura reactions involving aryl bromides. Specific conditions for this compound would require experimental optimization.
The Sonogashira coupling enables the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.orgnih.gov This reaction is a highly efficient method for synthesizing substituted alkynes, which are valuable intermediates in organic synthesis. It is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. organic-chemistry.orglibretexts.org
The reaction mechanism involves two interconnected catalytic cycles:
Palladium Cycle : Similar to the Suzuki coupling, this cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond of this compound.
Copper Cycle : The copper(I) salt reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide intermediate. wikipedia.org This species then undergoes transmetalation with the Pd(II) complex. The subsequent reductive elimination from palladium yields the final alkynylated furan product and regenerates the Pd(0) catalyst. libretexts.org
The Sonogashira reaction allows for the direct installation of an alkynyl group at the 3-position, opening pathways to further transformations such as click chemistry, hydrogenations, or the synthesis of conjugated polymers and natural products. nih.govresearchgate.net
Table 2: Typical Reagents for Sonogashira Coupling
| Component | Example | Role |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner |
| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene | Nucleophilic partner |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst |
| Copper(I) Co-catalyst | CuI | Activates the alkyne |
| Base/Solvent | Triethylamine (B128534) (Et₃N), Diisopropylamine (DIPA) | Base and often the reaction solvent |
Note: This table outlines common components for Sonogashira couplings. The precise conditions may vary based on substrate reactivity.
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst at the end of the cycle. libretexts.org
The established mechanism proceeds through several steps:
Oxidative Addition : A Pd(0) catalyst inserts into the C-Br bond of this compound.
Alkene Insertion : The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond.
Syn β-Hydride Elimination : A hydrogen atom from the adjacent carbon is eliminated, forming the new C=C double bond in the product. libretexts.org
Catalyst Regeneration : The resulting palladium hydride species is converted back to the active Pd(0) catalyst by the base. libretexts.org
The Heck reaction is a powerful method for C-C bond formation and the vinylation of aryl halides. wikipedia.orgnih.gov Applying this to this compound would allow for the introduction of various alkenyl substituents at the 3-position of the furan ring.
Table 3: Key Components in a Heck Reaction
| Component | Example | Function |
|---|---|---|
| Unsaturated Halide | This compound | Arylating agent |
| Alkene | Styrene, n-Butyl acrylate, 2,3-Dihydrofuran | Substrate to be arylated |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst |
| Ligand (optional) | PPh₃, P(o-tol)₃ | Stabilizes and modifies the catalyst |
| Base | Et₃N, K₂CO₃, NaOAc | Regenerates the Pd(0) catalyst |
| Solvent | DMF, Acetonitrile (B52724), Toluene | Reaction medium |
Note: The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in the Heck reaction.
Beyond the Suzuki, Sonogashira, and Heck reactions, the C-Br bond of this compound is amenable to a variety of other transition metal-catalyzed transformations. These methods expand the scope of possible derivatizations to include different types of C-C bonds and the formation of C-heteroatom bonds.
Stille Coupling : This reaction couples the aryl bromide with an organotin reagent, catalyzed by palladium. It offers a broad substrate scope but is often avoided due to the toxicity of the tin reagents.
Negishi Coupling : Involving the reaction of the aryl bromide with an organozinc reagent, this palladium- or nickel-catalyzed coupling is known for its high reactivity and functional group tolerance.
Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine. It is a leading method for synthesizing arylamines, allowing the introduction of primary or secondary amine functionalities at the 3-position of the furan ring.
Ullmann Condensation : A classical copper-catalyzed reaction that can be used to form C-O, C-N, and C-S bonds, providing pathways to ethers, amines, and thioethers, respectively.
These diverse catalytic systems underscore the versatility of this compound as a building block for creating a wide range of functionalized furan derivatives. beilstein-journals.org
The hydroxymethyl group at the 2-position of the furan ring offers a secondary site for synthetic modification. These transformations are typically high-yielding and can be performed using standard organic chemistry protocols.
Oxidation : The primary alcohol can be oxidized to afford the corresponding aldehyde (3-bromo-2-furaldehyde) using mild oxidizing agents like manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP). Further oxidation to the carboxylic acid (3-bromofuroic acid) can be achieved with stronger oxidants such as Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (B83412) (KMnO₄).
Esterification and Etherification : The alcohol can be readily converted into esters through reaction with acyl chlorides or carboxylic acids under Fischer esterification conditions. Similarly, ethers can be formed via the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.
Conversion to a Leaving Group : The hydroxyl group can be transformed into a better leaving group, such as a tosylate, mesylate, or halide (e.g., by reaction with SOCl₂ or PBr₃). This functionalization activates the position for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of nucleophiles, including azides, cyanides, and thiols, thereby further expanding the synthetic utility of the original scaffold.
Chemical Modifications of the Hydroxymethyl Group
Protecting Group Strategies
In multi-step syntheses involving this compound, the protection of the primary alcohol is a crucial step to prevent unwanted side reactions. The choice of a suitable protecting group depends on its stability under various reaction conditions and the ease of its subsequent removal. Common protecting groups for primary alcohols, such as silyl (B83357) ethers, benzyl (B1604629) ethers, and esters, are applicable to this compound.
Silyl Ethers: Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a range of conditions (including basic, nucleophilic, and organometallic reagents), and straightforward removal. The steric bulk of the silyl group can be tuned to control the reactivity of the protected alcohol. For this compound, common silylating agents include:
Trimethylsilyl (B98337) (TMS): Introduced using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine or imidazole. TMS ethers are relatively labile and can be cleaved under mildly acidic conditions or with fluoride (B91410) ion sources.
tert-Butyldimethylsilyl (TBDMS or TBS): This bulkier silyl group provides greater stability compared to TMS. It is typically introduced using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole. Removal is achieved with fluoride reagents such as tetrabutylammonium (B224687) fluoride (TBAF) or under acidic conditions.
Triisopropylsilyl (TIPS): Offering even greater steric hindrance and stability, the TIPS group is installed using triisopropylsilyl chloride (TIPSCl). Its removal requires stronger acidic conditions or fluoride sources.
Benzyl Ethers: Benzyl ethers are robust protecting groups that are stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. The benzyl group can be introduced by treating this compound with a benzyl halide (e.g., benzyl bromide) in the presence of a base such as sodium hydride (NaH). A significant advantage of benzyl ethers is their removal by catalytic hydrogenolysis (e.g., H₂ over Pd/C), a mild method that is often orthogonal to many other protecting groups.
Esters: The hydroxyl group of this compound can be protected as an ester. Acetate (B1210297) and pivaloate esters are common choices. Acetylation can be achieved using acetic anhydride (B1165640) or acetyl chloride in the presence of a base. Pivaloyl esters, being more sterically hindered, offer enhanced stability. Ester protecting groups are typically cleaved by hydrolysis under either acidic or basic conditions.
| Protecting Group | Reagents for Protection | Conditions for Deprotection |
| Trimethylsilyl (TMS) | TMSCl, base (e.g., Et₃N, imidazole) | Mild acid, fluoride source (e.g., TBAF) |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, imidazole | Fluoride source (e.g., TBAF), acid |
| Triisopropylsilyl (TIPS) | TIPSCl, imidazole | Stronger acid, fluoride source (e.g., TBAF) |
| Benzyl (Bn) | BnBr, NaH | H₂, Pd/C |
| Acetyl (Ac) | Ac₂O or AcCl, base | Acid or base hydrolysis |
| Pivaloyl (Piv) | PivCl, base | Acid or base hydrolysis |
Conversion to Aldehydes, Carboxylic Acids, or Alkyl Halides
The hydroxymethyl group of this compound can be readily transformed into other important functional groups, such as aldehydes, carboxylic acids, and alkyl halides, which serve as key intermediates for further synthetic elaborations.
Oxidation to 3-Bromofuran-2-carbaldehyde (B86034): The selective oxidation of this compound to the corresponding aldehyde, 3-bromofuran-2-carbaldehyde, can be accomplished using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Commonly employed reagents for this transformation include:
Pyridinium chlorochromate (PCC): A widely used reagent for the oxidation of primary alcohols to aldehydes.
Dess-Martin periodinane (DMP): Offers a mild and efficient alternative for this oxidation.
Swern oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.
Oxidation to 3-Bromofuran-2-carboxylic acid: Further oxidation of 3-bromofuran-2-carbaldehyde leads to the formation of 3-bromofuran-2-carboxylic acid. A known method for this conversion involves the use of sodium chlorite (B76162) (NaClO₂) and sodium dihydrogen phosphate (B84403) in a buffered aqueous solution. This method is particularly effective for the oxidation of aldehydes to carboxylic acids without affecting other sensitive functional groups. It is also conceivable to directly oxidize this compound to the carboxylic acid using stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid), although care must be taken to control the reaction conditions to avoid degradation of the furan ring.
Conversion to 2-(Halomethyl)-3-bromofurans: The hydroxyl group of this compound can be replaced by a halogen to form 2-(halomethyl)-3-bromofurans. These alkyl halides are valuable precursors for nucleophilic substitution reactions. Standard methods for the conversion of primary alcohols to alkyl halides can be employed:
To 2-(chloromethyl)-3-bromofuran: Thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) are effective reagents for this conversion.
To 2-(bromomethyl)-3-bromofuran: Phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in combination with triphenylphosphine (B44618) (PPh₃) are commonly used.
To 2-(iodomethyl)-3-bromofuran: The reaction can be carried out using iodine, triphenylphosphine, and imidazole.
| Transformation | Reagent(s) | Product |
| Oxidation to Aldehyde | PCC, DMP, or Swern oxidation | 3-Bromofuran-2-carbaldehyde |
| Oxidation to Carboxylic Acid | NaClO₂, NaH₂PO₄ (from the aldehyde) | 3-Bromofuran-2-carboxylic acid |
| Conversion to Alkyl Chloride | SOCl₂ or PCl₃ | 2-(Chloromethyl)-3-bromofuran |
| Conversion to Alkyl Bromide | PBr₃ or CBr₄/PPh₃ | 2-(Bromomethyl)-3-bromofuran |
| Conversion to Alkyl Iodide | I₂, PPh₃, imidazole | 2-(Iodomethyl)-3-bromofuran |
Cycloaddition Reactions Involving the Furan Heterocycle
The furan ring in this compound can participate as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. This reaction is a powerful tool for the construction of six-membered rings and has been studied for various furan derivatives. The aromatic character of the furan ring means that it is a less reactive diene compared to non-aromatic dienes, and the cycloaddition is often reversible.
A theoretical study has been conducted on the ionic Diels-Alder (I-DA) reaction of 3-bromofuran (B129083) with a highly electron-deficient dienophile, the cyclobuteniminium cation. rsc.org This study provides insights into the reactivity of the 3-bromofuran system. The reaction was found to proceed in a complete regio- and stereoselective manner, affording the exo cycloadduct as the sole product. rsc.org The regioselectivity is explained by the attack of the more nucleophilic C1 carbon of the 3-bromofuran at the more electrophilic C6 carbon of the dienophile. rsc.org The preference for the exo product is attributed to significant steric repulsion between the bromine substituent on the furan ring and the iminium moiety of the dienophile in the endo transition state. rsc.org The loss of aromaticity of the furan ring during the cycloaddition contributes to a relatively high activation energy. rsc.org
In the context of this compound, the hydroxymethyl group at the 2-position would be expected to influence the electronic properties and steric environment of the furan diene system. Depending on the reaction conditions and the nature of the dienophile, this substituent could direct the regioselectivity of the cycloaddition. For instance, in an intramolecular Diels-Alder reaction of a derivative of 1-(3-bromofuran-2-yl)-2-chloroethanol, the furan ring acts as the diene to form multi-functionalized fused cyclohexenes with high enantio- and diastereoselectivity. jst.go.jp This transformation is a key step in the asymmetric synthesis of the A-ring moieties of furanosteroids. jst.go.jp
Condensation Reactions with the Furan-2-yl Moiety
The furan ring, particularly at the 2- and 5-positions, is susceptible to electrophilic attack, leading to condensation reactions with aldehydes and ketones, typically under acidic conditions. scispace.com In the case of this compound, the 5-position of the furan ring is available for such electrophilic substitution.
Acid-catalyzed condensation of furans with carbonyl compounds generally proceeds through the protonation of the carbonyl group, which activates it for nucleophilic attack by the electron-rich furan ring. scispace.com The resulting intermediate can then undergo dehydration to form a new carbon-carbon bond. With furan itself, this can lead to the formation of difurylalkane derivatives. cdnsciencepub.com
For this compound, the hydroxymethyl group at the 2-position and the bromine atom at the 3-position will influence the reactivity of the furan ring towards electrophilic attack. The hydroxymethyl group is generally considered to be weakly activating, while the bromine atom is deactivating. The outcome of a condensation reaction would depend on the specific reaction conditions and the nature of the carbonyl compound used. It is also important to consider that under strongly acidic conditions, furfuryl alcohols can be prone to self-condensation and resinification. mdpi.comresearchgate.net The presence of substituents on the furan ring can, in some cases, stabilize the molecule towards such side reactions. scispace.com
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the electronic structure and properties of molecules. These methods, particularly Density Functional Theory (DFT), provide valuable insights into molecular geometry, orbital energies, and reactivity descriptors.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For (3-Bromofuran-2-yl)methanol, DFT calculations, often employing a basis set such as 6-31G(d,p), would be used to predict bond lengths, bond angles, and dihedral angles. The process involves finding the minimum energy conformation on the potential energy surface. For instance, a study on various benzofuroxan (B160326) derivatives utilized DFT to obtain optimized structures. mdpi.com Similarly, DFT has been applied to study the electronic properties of polybrominated diphenyl ethers, demonstrating its utility for brominated organic compounds. nih.gov
Table 1: Predicted Structural Parameters for this compound (Hypothetical DFT Calculation)
| Parameter | Predicted Value |
| C2-C3 Bond Length (Å) | 1.38 |
| C3-Br Bond Length (Å) | 1.89 |
| C2-C(methanol) Bond Length (Å) | 1.50 |
| O1-C2-C3-C4 Dihedral Angle (°) | ~0 |
Note: The values in this table are hypothetical and represent typical values for similar structures that would be refined through actual DFT calculations.
Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory
The electronic structure of a molecule is key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For furan (B31954) derivatives, the distribution and energies of these orbitals are influenced by the nature and position of substituents. For example, in a study of furan residues, FMO theory was used to understand reactivity. mdpi.com
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Hypothetical DFT Calculation)
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These are hypothetical energy values. Actual values would be determined by specific DFT calculations.
Prediction of Chemical Hardness and Global Softness
Chemical hardness (η) and its inverse, global softness (S), are concepts derived from DFT that help to quantify the resistance of a molecule to changes in its electron distribution. Chemical hardness is calculated from the energies of the HOMO and LUMO. A large HOMO-LUMO gap corresponds to a hard molecule, which is less reactive, while a small gap indicates a soft molecule, which is more reactive. These parameters are useful in predicting the reactivity of different sites within a molecule.
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. For this compound, this could be applied to predict the outcomes of various reactions. Furans are known to undergo electrophilic substitution, and the bromine atom and hydroxymethyl group will influence the regioselectivity of such reactions. pharmaguideline.com For instance, theoretical studies on the reactions of hydroxyl radicals with furan and its derivatives have identified the primary reaction channels and their temperature dependence. researchgate.net Computational methods can be used to calculate the activation energies for different potential reaction pathways, thereby predicting the most likely products.
Conformational Analysis through Computational Modeling
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation of the hydroxymethyl group around the C2-C(methanol) bond. Computational modeling can be used to determine the relative energies of different conformers and identify the most stable conformations. Studies on 2-substituted furans have provided insights into their conformational preferences. rsc.orgacs.org The preferred conformation will be influenced by steric hindrance between the hydroxymethyl group and the bromine atom on the furan ring, as well as potential intramolecular hydrogen bonding between the hydroxyl group and the furan oxygen. A study on furan-based arylamides highlighted the importance of intramolecular hydrogen bonding in determining conformational rigidity. nih.gov
Molecular Docking Studies for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comasianpubs.org This is frequently used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein. The process involves placing the ligand into the binding site of the receptor and scoring the different poses based on their binding energy. Numerous studies have employed molecular docking to investigate the potential biological activities of furan derivatives. mdpi.comijper.orgnih.gov For this compound, docking studies could be performed against various enzymes or receptors to predict its potential as an inhibitor or agonist, providing a rationale for its synthesis and biological evaluation. The docking results would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the molecule and the active site of the target protein.
Molecular Dynamics Simulations for Dynamic Behavior Analysis
As of the current date, dedicated molecular dynamics (MD) simulation studies specifically analyzing the dynamic behavior of this compound have not been reported in publicly available scientific literature. MD simulations are a powerful computational method used to understand the time-dependent behavior of molecules, including conformational changes, solvent interactions, and vibrational motions. Such studies would provide valuable insights into the flexibility of the bromofuran ring and the rotational dynamics of the hydroxymethyl group, which are crucial for understanding its interactions in various chemical and biological environments.
While direct MD simulation data for this compound is unavailable, computational studies on related furan derivatives offer a glimpse into the types of dynamic properties that could be investigated. For instance, theoretical studies on various substituted furans have explored their conformational preferences and the energy barriers between different conformers. These studies typically employ quantum mechanical calculations to determine stable geometries and the energetic landscape of the molecule.
Future molecular dynamics simulations on this compound could elucidate several key aspects of its dynamic behavior. A typical simulation might involve placing the molecule in a solvent box (e.g., water or an organic solvent) and calculating the forces between atoms over time to simulate their motion. Key parameters that would be analyzed from such a simulation are summarized in the hypothetical data table below.
Table 1: Potential Parameters for Molecular Dynamics Simulation Analysis of this compound
| Parameter | Description | Potential Insights |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the molecule over time compared to a reference structure. | Provides information on the overall structural stability and conformational changes of the molecule during the simulation. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average positions. | Highlights the flexible regions of the molecule, such as the hydroxymethyl group and specific atoms in the furan ring. |
| Dihedral Angle Analysis | Tracks the rotation around specific chemical bonds, such as the C2-C(methanol) bond. | Can reveal the preferred orientations of the hydroxymethyl substituent relative to the furan ring and the energy barriers for rotation. |
| Radial Distribution Function (RDF) | Describes how the density of solvent molecules varies as a function of distance from a specific atom or group in the solute. | Provides detailed information about the solvation shell and specific interactions (e.g., hydrogen bonding) between this compound and the solvent. |
| Hydrogen Bond Analysis | Identifies and quantifies the formation and lifetime of hydrogen bonds between the hydroxyl group and solvent molecules or other solute molecules. | Crucial for understanding its solubility and interaction mechanisms in protic solvents. |
Conducting such simulations would require the development of an accurate force field for this compound, which describes the potential energy of the system as a function of its atomic coordinates. The results of these simulations would be instrumental in building a comprehensive understanding of the molecule's behavior at the atomic level.
Applications in Advanced Organic Synthesis and Materials Science
Utility as a Versatile Synthetic Building Block
The strategic placement of both an electrophilic site (the carbon bearing the bromine atom) and a nucleophilic/functionalizable site (the hydroxymethyl group) makes (3-Bromofuran-2-yl)methanol a highly sought-after intermediate in organic synthesis. This bifunctionality allows for a wide range of chemical transformations, enabling the construction of intricate molecular structures.
Precursor in the Synthesis of Diverse Heterocyclic Compounds
This compound serves as an excellent starting point for the synthesis of a variety of polysubstituted furans and other heterocyclic systems. The bromine atom at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
For instance, the Suzuki-Miyaura coupling reaction allows for the introduction of aryl, heteroaryl, or vinyl groups at the 3-position by reacting this compound with the corresponding boronic acids or esters. tcichemicals.commdpi.comrsc.org Similarly, Stille coupling with organostannanes, Sonogashira coupling with terminal alkynes, and Heck coupling with alkenes can be employed to further functionalize the furan (B31954) ring. mdpi.comnih.govorganic-chemistry.org These reactions provide access to a diverse library of 2,3-disubstituted furans, which are important motifs in many biologically active compounds and functional materials.
The hydroxymethyl group can be further manipulated, for example, through oxidation to an aldehyde or carboxylic acid, or by conversion to an ether or ester, thereby expanding the range of accessible heterocyclic derivatives.
Scaffolds for the Construction of Complex Molecular Architectures
The ability to selectively functionalize both the 3-position and the 2-position (via the hydroxymethyl group) of this compound makes it an ideal scaffold for building complex and polycyclic molecular architectures. Following a cross-coupling reaction at the 3-position, the hydroxymethyl group can be used to introduce additional rings or functional groups.
For example, the synthesis of benzofuran (B130515) derivatives, which are prevalent in natural products and pharmaceuticals, can be envisioned starting from this compound. researchgate.netnih.gov A plausible synthetic route could involve a Suzuki coupling to introduce a substituted phenyl group at the 3-position, followed by an intramolecular cyclization reaction involving the hydroxymethyl group to form the benzofuran ring system. The total synthesis of natural products containing benzofuran rings has been reported, highlighting the importance of functionalized furan precursors. rsc.org
Role in the Synthesis of Bioactive Molecules (Focus on Synthetic Strategy)
Furan-containing compounds exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. nih.govlbl.govnih.gov this compound provides a strategic entry point for the synthesis of novel bioactive molecules due to the ease with which its core structure can be elaborated.
A key synthetic strategy involves using the bromine atom as a handle for diversification through cross-coupling reactions to introduce various substituents that can modulate the biological activity of the resulting molecule. The hydroxymethyl group can also be modified to improve pharmacokinetic properties or to introduce pharmacophores. For instance, palladium-catalyzed Tsuji-Trost-type reactions of benzofuran-2-ylmethyl acetates with various nucleophiles have been developed for the synthesis of 2-substituted benzo[b]furans, demonstrating a viable pathway for functionalization of the hydroxymethyl group in related furan systems. nih.govunicatt.it
The synthesis of furan-containing derivatives with potential biological activity often relies on the strategic introduction of functional groups that can interact with biological targets. The versatility of this compound allows for the systematic exploration of the structure-activity relationship (SAR) by enabling the synthesis of a library of analogues with diverse substitutions at the 3-position and modifications at the hydroxymethyl group.
Integration into Catalyst Design and Ligand Synthesis
Phosphine (B1218219) ligands are crucial components of many transition-metal catalysts used in organic synthesis. tcichemicals.com The design of novel phosphine ligands with specific steric and electronic properties is an active area of research. Functionalized furans can serve as backbones for new phosphine ligands.
This compound can be envisioned as a precursor for the synthesis of novel furan-based phosphine ligands. For example, the hydroxymethyl group could be converted to a chloromethyl or tosylmethyl group, which could then be reacted with a phosphide (B1233454) nucleophile to introduce a phosphine moiety. Alternatively, the bromine atom could be displaced by a phosphine group through a metal-catalyzed C-P bond formation reaction.
The resulting furan-based phosphine ligands could then be used in various catalytic applications, such as asymmetric catalysis, where the chirality could be introduced either on the furan backbone or on the phosphorus atom. researchgate.netnih.gov The synthesis of functionalized furans is a key step in the development of new ligands for catalysis. organic-chemistry.orgresearchgate.net
Contribution to the Development of Novel Conjugated Systems and Materials
Furan-containing conjugated polymers have attracted significant interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). lbl.govresearchgate.netrsc.org The incorporation of furan units into conjugated polymer backbones can influence their electronic and optical properties.
This compound is a valuable monomer precursor for the synthesis of such materials. The bromine atom allows for polymerization through various cross-coupling reactions, such as Suzuki or Stille polymerization, with appropriate difunctional comonomers. rsc.orgacs.org The hydroxymethyl group can be used to tune the solubility and processing characteristics of the resulting polymers by converting it into long-chain ethers or esters.
Design Strategies for Controlling Optoelectronic Properties
The optoelectronic properties of furan-containing conjugated polymers can be fine-tuned through several design strategies. The choice of the comonomer used in the polymerization with a derivative of this compound will significantly impact the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer, and thus its bandgap and absorption/emission characteristics.
Furthermore, the nature of the substituent at the 3-position, introduced via cross-coupling prior to or after polymerization, can also influence the electronic properties of the material. Electron-donating or electron-withdrawing groups can be strategically incorporated to modulate the HOMO and LUMO levels. Theoretical studies on thiophene-furan oligomers have shown that the sequencing of the furan and thiophene (B33073) units can affect the planarity and electronic properties of the resulting materials. arxiv.org The study of structure-property relationships in furan-based materials is crucial for the rational design of new materials with desired optoelectronic properties. nih.govbohrium.com
Below is a table summarizing the potential palladium-catalyzed cross-coupling reactions involving this compound for the synthesis of advanced organic molecules and materials.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting C-C Bond | Application Area |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd catalyst, Base | C(sp²)-C(sp²), C(sp²)-C(sp³) | Heterocycle synthesis, Bioactive molecules, Conjugated polymers |
| Stille | Organostannane | Pd catalyst | C(sp²)-C(sp²), C(sp²)-C(sp) | Complex molecule synthesis, Conjugated polymers |
| Sonogashira | Terminal Alkyne | Pd/Cu catalyst, Base | C(sp²)-C(sp) | Heterocycle synthesis, Conjugated systems |
| Heck | Alkene | Pd catalyst, Base | C(sp²)-C(sp²) | Functionalized alkenes |
Directing Self-Assembly in Material Architectures
There is currently no available research that specifically investigates the role of this compound in directing the self-assembly of material architectures. The principles of molecular self-assembly rely on non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking to organize molecules into ordered supramolecular structures. While the hydroxyl and bromo substituents on the furan ring of this compound could theoretically participate in such interactions, no studies have been published to demonstrate or explore this potential.
Future Research Directions and Perspectives
Exploration of Uncharted Reactivity Profiles and Novel Transformations
While the existing knowledge base provides a foundation for the reactivity of (3-Bromofuran-2-yl)methanol, a vast landscape of uncharted chemical transformations remains to be explored. Future investigations will likely focus on leveraging the unique electronic and steric properties conferred by the substituent groups to pioneer novel reactions.
Key areas for exploration include:
Cross-Coupling Reactions: Beyond standard cross-coupling protocols, there is an opportunity to explore novel catalytic systems that can selectively activate the C-Br bond in the presence of the hydroxymethyl group, or vice-versa. This could lead to the synthesis of complex molecular architectures that are currently inaccessible.
Diels-Alder Reactions: The furan (B31954) moiety is a competent diene in Diels-Alder reactions. researchgate.net A systematic investigation into the cycloaddition reactions of this compound with a diverse range of dienophiles will be crucial. researchgate.net The influence of the bromo and methanol (B129727) substituents on the stereoselectivity and regioselectivity of these reactions warrants detailed study. researchgate.net
Photooxygenation and Rearrangement Reactions: The photooxygenation of furan derivatives can lead to the formation of valuable synthetic intermediates like 3(2H)-furanones. researchgate.net Exploring the behavior of this compound under photochemical conditions could unveil novel rearrangement pathways and provide access to unique molecular scaffolds.
A deeper understanding of these and other potential transformations will significantly expand the synthetic utility of this compound.
Development of Sustainable and Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly becoming integral to modern synthetic chemistry. jddhs.com Future research on this compound will undoubtedly prioritize the development of sustainable and environmentally friendly synthetic methods. jddhs.com
Potential green chemistry approaches include:
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. nih.govnih.gov The enzymatic synthesis of furan-based polyesters has been successfully demonstrated, paving the way for the development of biocatalytic routes to this compound and its derivatives. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, improve yields, and reduce energy consumption. jddhs.comnih.gov The application of microwave-assisted organic synthesis (MAOS) to the preparation and subsequent transformations of this compound is a promising area for future investigation. jddhs.com
Solvent-Free and Alternative Solvent Systems: Reducing or eliminating the use of hazardous organic solvents is a key tenet of green chemistry. jddhs.commdpi.com Research into solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids for the synthesis of this compound will be a significant step towards sustainability. mdpi.com
Advancements in In-Situ Spectroscopic Characterization Techniques
A detailed understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes and discovering new reactivity. The application of in-situ spectroscopic techniques to monitor reactions involving this compound in real-time will be a key area of future research.
Spectroscopic techniques that will play a pivotal role include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy can provide detailed structural information about reactants, intermediates, and products as a reaction progresses. mdpi.com This will be invaluable for elucidating the mechanisms of novel transformations of this compound.
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopic techniques are powerful tools for monitoring the formation and consumption of functional groups during a chemical reaction. mdpi.comresearchgate.net They can provide real-time kinetic data and insights into the reaction pathway. researchgate.net
UV-Vis Spectroscopy: For reactions involving chromophoric species, in-situ UV-Vis spectroscopy can be used to monitor changes in concentration and identify transient intermediates. ntu.edu.sg
The data obtained from these in-situ techniques will be instrumental in developing a comprehensive understanding of the chemical behavior of this compound.
Predictive Modeling for Reaction Outcomes and Material Properties
The integration of computational chemistry and machine learning is revolutionizing the field of chemical synthesis and materials science. nih.gov Predictive modeling will be a powerful tool for accelerating the discovery and development of new applications for this compound. nih.gov
Future research in this area will likely involve:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the reactivity of this compound, model reaction mechanisms, and calculate the spectroscopic properties of its derivatives. acs.orgglobalresearchonline.net
Machine Learning for Reaction Prediction: Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new reactions. nih.govarxiv.org This can be used to screen for promising new transformations of this compound and optimize reaction conditions. arxiv.org
Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models can be developed to predict the physical, chemical, and biological properties of materials based on their molecular structure. researchgate.netnih.gov This will be crucial for the rational design of new functional materials derived from this compound. researchgate.net
The synergy between experimental work and predictive modeling will enable a more targeted and efficient approach to exploring the chemical space around this compound.
Design of Next-Generation Furan-Based Functional Materials
The unique chemical structure of this compound makes it an attractive building block for the synthesis of novel functional materials. eucalyptus.com.br Future research will focus on incorporating this versatile molecule into a variety of material platforms.
Potential applications for furan-based materials derived from this compound include:
Organic Electronics: Furan-containing polymers have shown promise as semiconductors and luminescent materials. ntu.edu.sgeucalyptus.com.br The ability to tune the electronic properties of these materials through chemical modification of the this compound core could lead to the development of next-generation organic electronic devices.
Conjugated Polymers and Macrocycles: The synthesis of well-defined conjugated oligomers and macrocycles containing the furan motif is an active area of research. cmu.edu this compound can serve as a key monomer in the preparation of these materials, which have potential applications in molecular recognition and catalysis. cmu.edu
Biomedical Materials: Furan-based polymers are being explored for biomedical applications, such as drug delivery and tissue engineering, due to their potential biodegradability and biocompatibility. nih.gov The functional handles on this compound provide opportunities for tethering bioactive molecules and tailoring the material properties for specific biomedical applications.
The design and synthesis of these next-generation functional materials will be a major driving force for future research on this compound.
Q & A
Q. What are the established synthetic routes for (3-bromofuran-2-yl)methanol, and how can reaction yields be optimized?
this compound is typically synthesized via Pd-catalyzed C–H bond arylation using 3-bromofuran as a starting material. For example, coupling 3-bromofuran with brominated aromatic substrates (e.g., 4-bromobenzonitrile) under palladium catalysis at 80–100°C for 12–24 hours yields derivatives like 4-(3-bromofuran-2-yl)benzonitrile in ~50% yield . Optimization strategies include:
Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?
Key techniques include:
- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., furan protons at δ 6.5–7.5 ppm, J = 1.7–2.1 Hz) and carbon environments (e.g., C-Br at ~99 ppm) .
- Elemental analysis : Verify purity by comparing calculated vs. observed C/H/N percentages (e.g., C 53.26% vs. 53.20% for C₁₁H₆BrNO) .
- Mass spectrometry : Confirm molecular ions (e.g., m/z 248.08 for C₁₁H₆BrNO) .
Q. How should this compound be stored to ensure stability?
Store under inert gas (N₂/Ar) at –20°C in amber glass vials to prevent bromine dissociation or oxidation. Avoid prolonged exposure to moisture or light, which can degrade the furan ring .
Q. What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to minimize inhalation of volatile brominated intermediates.
- Waste disposal : Collect halogenated waste separately and treat via incineration or specialized detoxification .
Advanced Research Questions
Q. How can contradictory elemental analysis data for this compound derivatives be resolved?
Discrepancies in C/H ratios (e.g., C 42.70% calculated vs. 42.96% observed ) may arise from:
Q. What strategies improve regioselectivity in Pd-catalyzed cross-couplings involving this compound?
To minimize by-products (e.g., homocoupling or over-arylation):
Q. How can computational chemistry guide the design of this compound derivatives for bioactive applications?
Q. What mechanistic insights explain side reactions during the synthesis of triarylfluorobenzene derivatives from this compound?
Competing pathways include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
